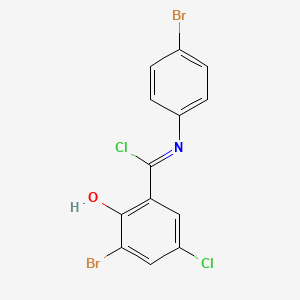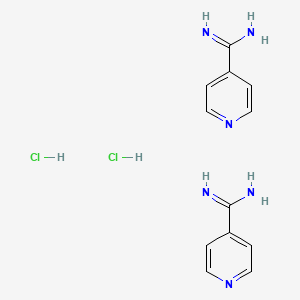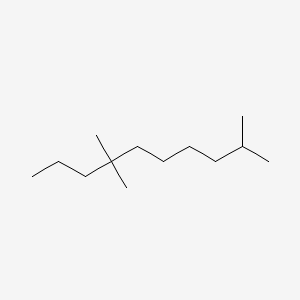
2,7,7-Trimethyldecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7,7-Trimethyldecane is a branched alkane with the molecular formula C13H28 It is a hydrocarbon consisting of a decane backbone with three methyl groups attached at positions 2 and 7
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyldecane typically involves the alkylation of decane with methylating agents. One common method is the Friedel-Crafts alkylation, where decane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes. For example, the use of zeolite catalysts in a continuous flow reactor can enhance the yield and selectivity of the desired product. These methods are optimized for large-scale production, ensuring high purity and consistency of the compound.
化学反应分析
Types of Reactions
2,7,7-Trimethyldecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, resulting in the formation of alkanes with fewer carbon atoms.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light or with radical initiators
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Shorter-chain alkanes
Substitution: Halogenated alkanes
科学研究应用
2,7,7-Trimethyldecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its role in the metabolic pathways of certain microorganisms, particularly in the degradation of hydrocarbons.
Medicine: Investigated for its potential use as a biomarker in the diagnosis of certain diseases.
Industry: Utilized as a solvent and in the formulation of specialty chemicals and lubricants.
作用机制
The mechanism of action of 2,7,7-Trimethyldecane in biological systems involves its interaction with specific enzymes and metabolic pathways. In microorganisms, it is metabolized by enzymes such as monooxygenases and dehydrogenases, leading to the formation of intermediate compounds that are further broken down into simpler molecules. These metabolic pathways are crucial for the biodegradation of hydrocarbons in the environment.
相似化合物的比较
Similar Compounds
- 2,2,7-Trimethyldecane
- 2,3,7-Trimethyldecane
- 2,6,7-Trimethyldecane
Uniqueness
2,7,7-Trimethyldecane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, the position of the methyl groups can influence the compound’s boiling point, solubility, and reactivity. Compared to other trimethyldecanes, this compound may exhibit different behavior in chemical reactions and interactions with biological systems.
属性
分子式 |
C13H28 |
|---|---|
分子量 |
184.36 g/mol |
IUPAC 名称 |
2,7,7-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-10-13(4,5)11-8-7-9-12(2)3/h12H,6-11H2,1-5H3 |
InChI 键 |
MMNMSFKIDFVSAF-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(C)CCCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
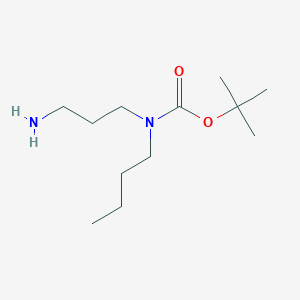



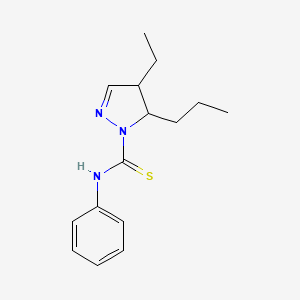

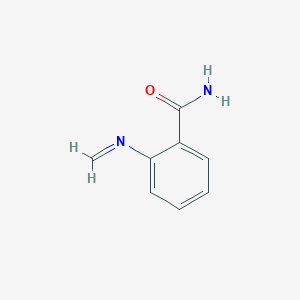

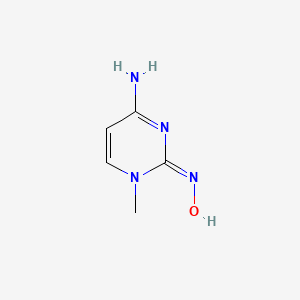
![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
